molecular formula C15H19Cl2NO4 B13991977 Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Boc-(r)-3-amino-2-(3,4-dichlorobenzyl)propanoic acid

Cat. No.: B13991977
M. Wt: 348.2 g/mol
InChI Key: YBONWVFBNGRRHI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorobenzyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the dichlorobenzyl moiety. One common method involves the reaction of Boc-protected amino acids with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl moiety can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzyl moiety may interact with hydrophobic pockets in proteins, while the amino and carboxyl groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-3-amino-3-(2,4-dichlorophenyl)propionic acid
  • 2-(3,4-Dichlorobenzyl)-L-proline hydrochloride
  • 3,4-Dichlorobenzyl chloride

Uniqueness

Boc-®-3-amino-2-(3,4-dichlorobenzyl)propanoic acid is unique due to the specific positioning of the dichlorobenzyl group and the Boc-protected amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H19Cl2NO4

Molecular Weight

348.2 g/mol

IUPAC Name

(2R)-2-[(3,4-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1

InChI Key

YBONWVFBNGRRHI-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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